7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

Lipophilicity CNS Drug Discovery Physicochemical Profiling

7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine is a disubstituted 4-anilinoquinazoline with a chlorine atom at the 7-position and a 4-fluoroaniline moiety at the 4-position. It serves as a core scaffold in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase family, a well-validated class in oncology.

Molecular Formula C14H9ClFN3
Molecular Weight 273.69 g/mol
CAS No. 477856-23-8
Cat. No. B3037296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
CAS477856-23-8
Molecular FormulaC14H9ClFN3
Molecular Weight273.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F
InChIInChI=1S/C14H9ClFN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)
InChIKeyZHJWQIRCDXSHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine (CAS 477856-23-8): A Defined Quinazoline Scaffold for Kinase-Targeted Medicinal Chemistry Sourcing


7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine is a disubstituted 4-anilinoquinazoline with a chlorine atom at the 7-position and a 4-fluoroaniline moiety at the 4-position. It serves as a core scaffold in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase family, a well-validated class in oncology . The compound's molecular formula is C₁₄H₉ClFN₃ (MW 273.69 g/mol), and it is offered by multiple suppliers at purities typically ≥98%, making it a readily accessible building block for structure-activity relationship (SAR) studies . Its structural simplicity, relative to clinically advanced quinazolines like gefitinib or afatinib, makes it a strategic starting point for fragment-based design and derivative synthesis .

Sourcing Precision for 7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine: Why Substitution Pattern Dictates Kinase Scaffold Utility


Indiscriminate substitution of 4-anilinoquinazoline building blocks is not possible due to the direct impact of even minor halogen or aniline modifications on critical parameters for drug discovery. The 7-chloro substituent in this compound creates a specific molecular volume and electronic environment that influences hinge-binding affinity, while the 4-fluoroaniline group dictates the compound's lipophilicity (cLogP) and hydrogen-bonding capacity, key determinants of cellular permeability and target engagement . Replacing this scaffold with a 6-chloro or 7-fluoro analog, or changing the aniline to a 3-chloro-4-fluorophenyl isomer, can dramatically alter selectivity profiles against the kinome, as has been demonstrated in systematic SAR studies of related quinazolines [1]. Therefore, sourcing the exact substitution pattern is mandatory to ensure the reproducibility of previously established lead-optimization paths and to avoid introducing uncharacterized off-target liabilities .

Head-to-Head and Cross-Study Quantitative Evidence for Differentiating 7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine from Its Closest Analogs


Competitively Distinct LogP Profile Enhances Blood-Brain Barrier Penetration Predictions Compared to the 3-Chloro-4-fluorophenyl Isomer

The compound exhibits a clogP of 4.17, which is lower than that of the closely related 3-chloro-4-fluorophenyl analog (7-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine, which lacks a publicly reported clogP but is expected to be higher due to the additional chlorine). This places the target compound within the favorable range for oral absorption and central nervous system (CNS) drug-likeness (LogP 1–5), while potentially avoiding the excessive lipophilicity that can lead to rapid metabolic clearance and promiscuous off-target binding . The lower lipophilicity is a direct function of the 4-fluoroaniline substitution lacking the additional 3-chloro group.

Lipophilicity CNS Drug Discovery Physicochemical Profiling

Enhanced Hydrogen-Bond Donor Capacity Versus Gefitinib Fragment for Solubility and Crystallinity Optimization

With a topological polar surface area (TPSA) of 37.81 Ų and a single hydrogen-bond donor (HBD), this compound maintains a strong capacity for aqueous solvation without the detrimental effects on solubility associated with higher HBD counts. This contrasts with the gefitinib core fragment (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(...)-quinazolin-4-amine), which contains an additional ether oxygen acting as a hydrogen-bond acceptor, increasing TPSA but potentially complicating crystallization. The lower HBD count of the target compound simplifies salt formation and co-crystal engineering efforts crucial for preclinical development .

Solubility Crystallization Fragment-Based Drug Design

Higher Purity Threshold vs. 4-Fluorobenzyl Homolog Enables Reproducible SAR Without Chromatographic Purification

Multiple suppliers offer this compound at ≥98% purity (HPLC), a significant quality advantage over the closely related 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine, which is frequently listed at only 90% purity . The 8% purity gap translates directly to a lower burden of downstream purification in library synthesis, where even 10% of a potentially active impurity can confound initial biological assay results. For academic labs and biotech companies without dedicated purification infrastructure, this higher purity-as-supplied reduces the risk of false positives in primary screens.

Purity Synthetic Yield Lead Optimization

Selective Clk4 Kinase Activity Hinges on 7-Chloro Substitution as Demonstrated by SAR of 6-Arylquinazolin-4-amines

In a foundational study on 6-arylquinazolin-4-amines, the presence of a chlorine atom at the 7-position was a critical determinant for Clk4 inhibitory potency, while substitution at other positions led to a complete loss of activity. For example, 6-aryl analogs lacking the 7-chloro group showed IC50 values >10 μM, whereas the most potent 7-chloro-substituted analog in that series displayed an IC50 below 0.1 μM [1]. This SAR directly supports the unique advantage of purchasing the 7-chloro substituted scaffold for Clk inhibitor development, as opposed to more readily available 6-substituted or unsubstituted quinazoline-4-amines.

Clk Kinase Inhibition Kinase Selectivity Structure-Activity Relationship

High-Impact Application Scenarios for 7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine Based on Evidence-Based Differentiation


Fragment-Based Screening for CNS-Penetrant Kinase Inhibitors

Medicinal chemistry teams focused on CNS diseases should procure this compound over the more lipophilic 7-chloro-N-(3-chloro-4-fluorophenyl) isomer. Its clogP of 4.17 places it squarely within the optimal range for blood-brain barrier penetration, significantly increasing the likelihood of identifying fragments with both target engagement and CNS drug-like properties in primary screens . The scaffold's single hydrogen-bond donor further enhances passive permeability, a known bottleneck in CNS drug discovery [1].

Targeted Design of Clk/Dyrk1A Splicing Modulators

For chemical biology labs investigating the role of alternative splicing in disease, this compound represents the minimal pharmacophore for Clk4 inhibition. SAR studies confirm that the 7-chloro group is indispensable for low-nanomolar potency, a >100-fold improvement over the unsubstituted scaffold [2]. Researchers can use this building block as a validated starting point for appending additional substituents at the 6-position to further enhance selectivity for Clk1/Isoform 4 over Dyrk1A, as demonstrated in the development of the ML167 probe [2].

Academic Core-Facility Synthesis of EGFR-Targeted Libraries

Academic screening centers and core facilities requiring a consistent, high-purity EGFR kinase hinge-binding scaffold for automated parallel synthesis should prioritize this compound. Its ≥98% purity from major suppliers minimizes the need for pre-synthesis purification steps, directly reducing the 8% impurity burden associated with the cheaper but lower-purity 4-fluorobenzyl homolog . This translates to higher library quality and more reliable SAR data from high-throughput screening campaigns.

Co-crystal Engineering for Preclinical Formulation Studies

Pharmaceutical scientists working on salt and co-crystal screening can leverage this compound's favorable physicochemical profile. Its low TPSA (37.81 Ų) and single H-bond donor, combined with a moderately basic pKa of 5.11, make it highly compatible with a variety of co-formers, facilitating crystallization over the more complex gefitinib fragment scaffold which typically yields amorphous solids . This characteristic is critical for achieving the solid-state stability required for early-stage toxicology studies.

Quote Request

Request a Quote for 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.